molecular formula C13H16N2O3S2 B2514606 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 403835-94-9

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2514606
CAS RN: 403835-94-9
M. Wt: 312.4
InChI Key: BEQGQUAVZBYYQW-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide, also known as DT-13, is a compound that has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Corrosion Inhibition

2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These derivatives show promising inhibition efficiencies in acidic and oil mediums, highlighting the potential of related compounds in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Antimicrobial and Cytotoxic Activities

Novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamide derivatives have shown significant antibacterial and antifungal activity, along with cytotoxic properties against brine shrimp, indicating their potential as leads for developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Antitumor Evaluation

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has revealed considerable anticancer activity against a range of cancer cell lines, emphasizing the chemotherapeutic potential of these compounds (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activities

Studies on N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives have demonstrated their efficacy in inhibiting bacterial growth, showcasing the utility of these compounds in treating bacterial infections (Juddhawala, Parekh, & Rawal, 2011).

Synthesis of Heterocycles

2-(Heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides have been used in the synthesis of pyridin-2(1H)-ones, which are of interest in the development of new heterocyclic compounds with potential applications in various areas of chemistry and pharmacology (Savchenko et al., 2020).

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-17-9-3-4-10(11(7-9)18-2)15-12(16)8-20-13-14-5-6-19-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQGQUAVZBYYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NCCS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

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